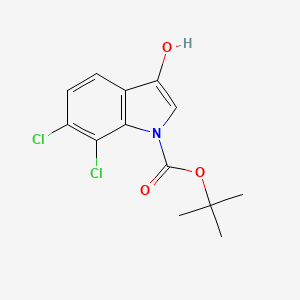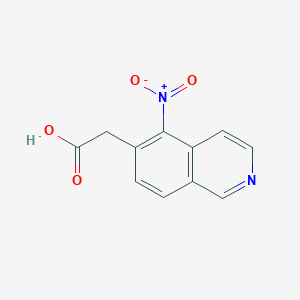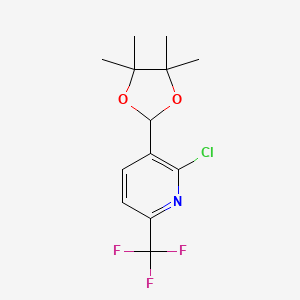
(3R)-3-(1-methyl-1H-indol-3-yl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol: is a chiral compound with a specific stereochemistry at the third carbon atom. This compound features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the indole ring and the chiral center makes this compound interesting for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol typically involves the following steps:
Starting Material: The synthesis begins with commercially available indole derivatives.
Alkylation: The indole ring is alkylated at the nitrogen atom using methyl iodide under basic conditions.
Chiral Center Introduction: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Reduction: The final step involves the reduction of the intermediate compound to yield (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or halogens for halogenation.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Various alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology:
Biological Studies: The compound is used in biological studies to investigate the role of indole derivatives in biological systems.
Medicine:
Drug Development: Due to its structural similarity to biologically active molecules, (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol is explored for potential therapeutic applications.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as optical activity or electronic properties.
作用机制
The mechanism of action of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, influencing biological pathways. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity.
相似化合物的比较
(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)-1-butanol: The enantiomer of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol with opposite stereochemistry.
3-(1-Methyl-1H-indol-3-yl)-1-propanol: A similar compound with a shorter carbon chain.
3-(1-Methyl-1H-indol-3-yl)-1-pentanol: A similar compound with a longer carbon chain.
Uniqueness:
Chirality: The specific (3S) configuration of (3S)-(+)-3-(1-Methyl-1H-indol-3-yl)-1-butanol imparts unique biological activity and selectivity.
Indole Ring: The presence of the indole ring makes it structurally similar to many biologically active molecules, enhancing its potential for various applications.
属性
IUPAC Name |
3-(1-methylindol-3-yl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,9-10,15H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQZINALYHALBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)C1=CN(C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride](/img/structure/B12281772.png)


![(S)-4-[4-[(3-Amino-2-hydroxypropyl)amino]phenyl]morpholin-3-oneHydrochloride](/img/structure/B12281786.png)
![Pyrido[2,3-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-phenyl-2-thioxo-](/img/structure/B12281791.png)
![1-cyclopropyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-benzo[c]thiazine-4a-carboxylic acid](/img/structure/B12281792.png)



![3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium](/img/structure/B12281820.png)
![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B12281822.png)

